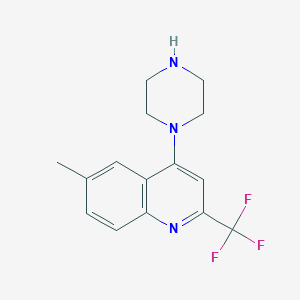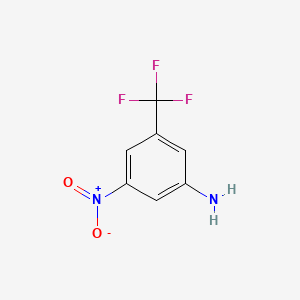
N-(4,6,7-trimethylquinazolin-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4,6,7-trimethylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C12H15N5 . It has an average mass of 229.281 Da and a monoisotopic mass of 229.132751 Da .
Physical And Chemical Properties Analysis
“N-(4,6,7-trimethylquinazolin-2-yl)guanidine” has a density of 1.3±0.1 g/cm³, a boiling point of 486.1±55.0 °C at 760 mmHg, and a flash point of 247.8±31.5 °C . It has 5 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Guanidines have been used in the development of contact-killing non-leaching antimicrobial guanidyl-functionalized polymers. These polymers exhibit strong antibacterial activity against both Gram-negative and Gram-positive bacteria .
Methods of Application or Experimental Procedures
The guanidine containing polyurethanes (PU-TMGs) were prepared via a click reaction (copper catalyzed alkyne-azide [3 + 2] cycloaddition, CuAAC), which was performed either before or after polymerization to incorporate the guanidine .
Results or Outcomes
There is around 99.9% killing of S. aureus and 98.0% killing of E. coli when TMG weight percentage content in PU-TMG is around 1%. The conjugation of the guanidine groups to the polymers prevents leaching, reduces cytotoxicity of the materials, and preserves long-term antimicrobial activity .
2. One-Pot Synthesis of Diverse N, N′-Disubstituted Guanidines
Summary of the Application
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported. This strategy provides straightforward and efficient access to diverse guanidines .
Methods of Application or Experimental Procedures
The method involves a sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .
Results or Outcomes
This protocol provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
3. A2B Receptor Antagonist
Summary of the Application
Guanidines, including “N-(4,6,7-trimethylquinazolin-2-yl)guanidine”, have been studied for their potential as A2B receptor antagonists . A2B receptors are a type of adenosine receptor that are involved in various physiological and pathological processes.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(4,6,7-trimethylquinazolin-2-yl)guanidine” are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
4. Synthesis of Diverse Guanidines
Summary of the Application
A methodology has been developed for the synthesis of diverse guanidines. This methodology is robust and synthetically useful .
Methods of Application or Experimental Procedures
The method involves the reaction of a variety of aromatic and aliphatic amines with N,N-bis-tert-butoxycarbonylthiourea in the presence of NEt3 and HgCl2 in CH2Cl2. This affords the corresponding protected guanidines in good to excellent yields .
Results or Outcomes
The yields of the corresponding guanidines are reported to be in the range of 78–92% .
5. Guanidines as A2B Receptor Antagonists
Summary of the Application
Guanidines, including “N-(4,6,7-trimethylquinazolin-2-yl)guanidine”, have been studied for their potential as A2B receptor antagonists . A2B receptors are a type of adenosine receptor that are involved in various physiological and pathological processes.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of “N-(4,6,7-trimethylquinazolin-2-yl)guanidine” are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
6. Guanidines in Fuel Cells
Summary of the Application
Guanidine groups have been widely used in fuel cells . They play indispensable roles in the operation of these energy systems.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use of guanidines in fuel cells are not detailed in the available resources .
Results or Outcomes
The specific results or outcomes of this application are not detailed in the available resources .
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDHSRWWLJCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386127 |
Source


|
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6,7-trimethylquinazolin-2-yl)guanidine | |
CAS RN |
784-90-7 |
Source


|
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

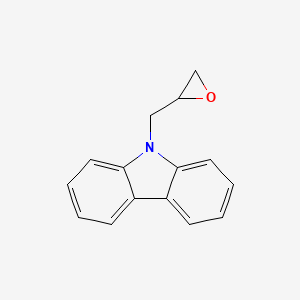
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)
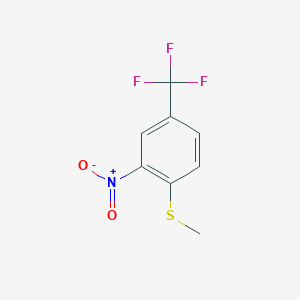
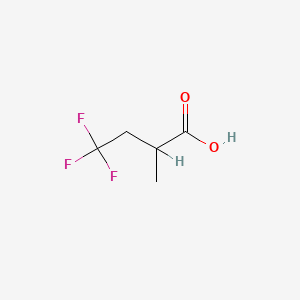
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)
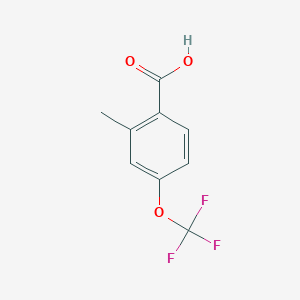
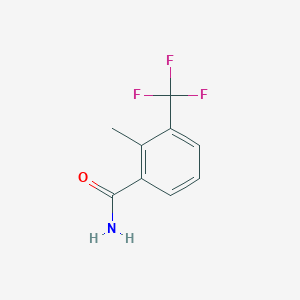
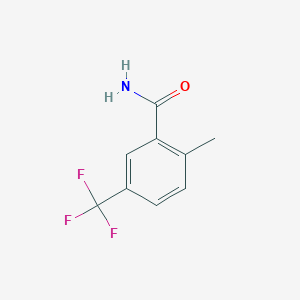
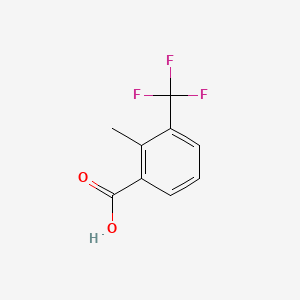
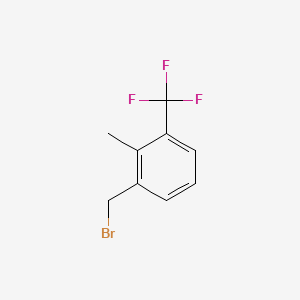
![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)
